

# Acid Red 315: Application Notes and Protocols for Cosmetic and Pharmaceutical Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Acid Red 315

Cat. No.: B1172132

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## Introduction

**Acid Red 315**, a monoazo chrome complex dye, presents potential applications in cosmetic and pharmaceutical research, primarily as a fluorescent probe for studying protein interactions and as a histological staining agent. Its utility stems from its ability to bind to biomolecules such as proteins and nucleic acids through electrostatic and hydrophobic interactions, exhibiting changes in its fluorescent properties in response to environmental shifts like pH. This document provides detailed application notes and protocols for the use of **Acid Red 315** in a research context, alongside a summary of its physicochemical properties and relevant safety information.

## Physicochemical and Toxicological Profile

A comprehensive understanding of **Acid Red 315**'s properties is crucial for its application in research.

Table 1: Physicochemical Properties of **Acid Red 315**

Property	Value	References
Appearance	Red crystalline or powdered solid	[1][2]
CAS Number	12220-47-2	[3]
Molecular Structure	Single azo, 1:2 Metal Complex (often Chromium)	[2][3]
Solubility	Good solubility in water and alcohol solvents; Poor in organic solvents. Solubility in water increases with temperature.	[1][4]
Stability	Relatively stable under acidic conditions. Prone to fading under alkaline conditions. Stable under normal temperatures and pressures.	[1][4][5]
Light Fastness (ISO)	6-7	[6]
Washing Fastness	4-5	[6]

Table 2: Toxicological Summary of **Acid Red 315**

Toxicological Endpoint	Observation	References
Acute Effects	Harmful if swallowed, inhaled, or absorbed through the skin. Causes eye and skin irritation. Irritating to mucous membranes and upper respiratory tract.	[5]
Carcinogenicity	Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA.	[5]
Mutagenicity	Mutagenicity data has been reported.	[5]
Chronic Effects	No information available.	[5]

## Application 1: Fluorescent Probe for pH-Dependent Protein Interactions

**Acid Red 315** can be utilized as an extrinsic fluorescent probe to investigate conformational changes and interactions of proteins, particularly in response to pH variations. A notable application is in the study of mucin proteins, which are relevant in both pharmaceutical and cosmetic formulations. The fluorescence emission of **Acid Red 315** can change in response to the folding and unfolding of proteins.

## Experimental Protocol: Fluorometric Analysis of Protein Conformation

This protocol is adapted from general methods for using fluorescent dyes to study protein interactions.

Materials:

- **Acid Red 315**
- Protein of interest (e.g., mucin)

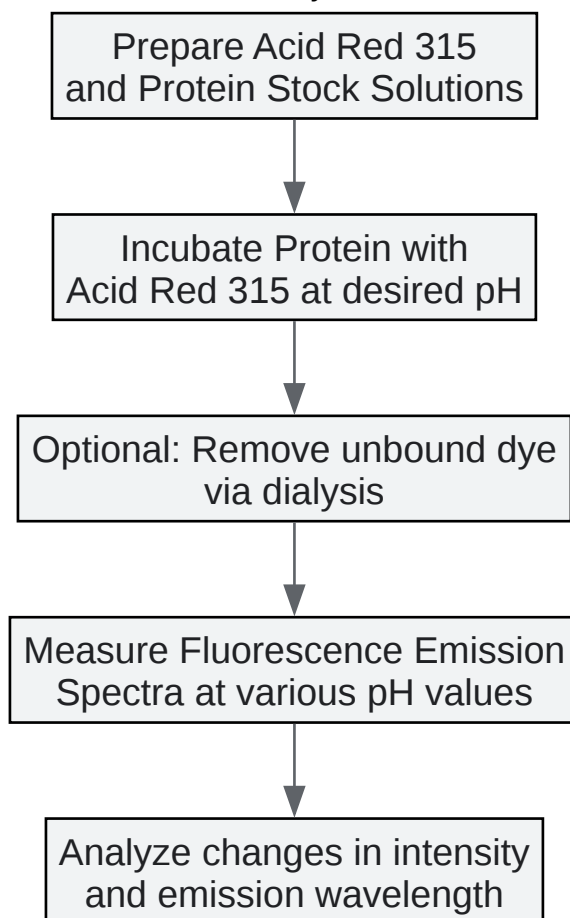
- Phosphate-buffered saline (PBS) at various pH values (e.g., pH 4.0, 7.0, 9.0)
- Fluorometer
- Dialysis tubing (if necessary for buffer exchange)
- Magnetic stirrer and stir bars

#### Procedure:

- Preparation of Stock Solutions:
  - Prepare a 1 mM stock solution of **Acid Red 315** in deionized water. Protect from light.
  - Prepare a stock solution of the protein of interest (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS at pH 7.4).
- Labeling of Protein (Non-covalent):
  - To a solution of the protein in a specific pH buffer, add a small aliquot of the **Acid Red 315** stock solution to achieve the desired final concentration (typically in the low micromolar range).
  - Incubate the mixture at room temperature for 1-2 hours with gentle stirring, protected from light, to allow for the dye to interact with the protein.
- Removal of Unbound Dye (Optional):
  - If necessary, remove unbound **Acid Red 315** by dialysis against the corresponding pH buffer overnight at 4°C.
- Fluorometric Measurement:
  - Set the excitation and emission wavelengths on the fluorometer. The exact wavelengths for **Acid Red 315** should be determined experimentally, but for red-emitting azo dyes, excitation is typically in the green region of the spectrum (e.g., 500-550 nm) and emission in the red region (e.g., 600-650 nm).

- Record the fluorescence emission spectrum of the **Acid Red 315**-protein complex at different pH values.
- As a control, measure the fluorescence of **Acid Red 315** alone in the different pH buffers.
- Data Analysis:
  - Analyze the changes in fluorescence intensity and emission maximum wavelength as a function of pH. An increase or decrease in fluorescence intensity, or a shift in the emission peak, can indicate conformational changes in the protein that alter the microenvironment of the bound dye.

#### Workflow for Fluorometric Analysis of Protein Conformation



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#### Workflow for Fluorometric Analysis of Protein Conformation

## Application 2: Histological Staining of Cellular Components

**Acid Red 315** can be used as a staining agent in histology to visualize cellular components. Its ability to bind to proteins and other biomolecules allows for enhanced contrast in microscopic imaging.

### Experimental Protocol: General Staining of Fixed Cells

This is a general protocol and may require optimization for specific cell types and targets.

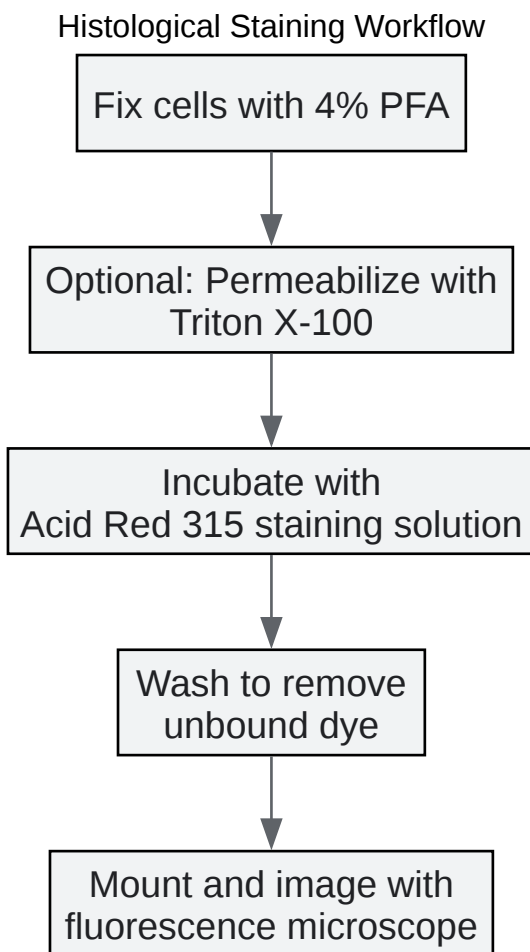
Materials:

- Cells cultured on coverslips
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS for fixation
- 0.1% Triton X-100 in PBS for permeabilization (optional)
- **Acid Red 315** staining solution (e.g., 1-10  $\mu$ M in PBS)
- Mounting medium
- Fluorescence microscope

Procedure:

- Cell Fixation:
  - Wash the cells on coverslips twice with PBS.
  - Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
  - Wash the cells three times with PBS.
- Permeabilization (Optional):

- If staining intracellular components, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
- Wash the cells three times with PBS.
- Staining:
  - Incubate the fixed (and permeabilized) cells with the **Acid Red 315** staining solution for 30-60 minutes at room temperature, protected from light.
  - Wash the cells three to five times with PBS to remove unbound dye.
- Mounting and Imaging:
  - Mount the coverslips onto microscope slides using a suitable mounting medium.
  - Visualize the stained cells using a fluorescence microscope with appropriate filters for red fluorescence.



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#### Histological Staining Workflow

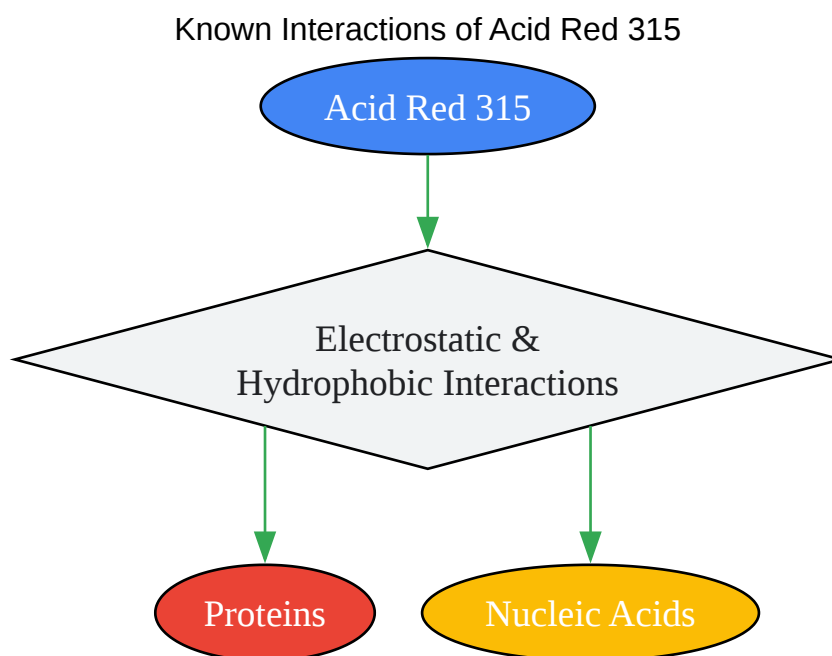
## Considerations for Use in Cosmetic and Pharmaceutical Formulations

The use of **Acid Red 315** in topical cosmetic or pharmaceutical formulations is primarily for "shading" or coloring purposes and is not a well-documented area of research. Due to its reported mutagenicity and potential for skin and eye irritation, its use in products that have prolonged skin contact should be approached with caution and would be subject to regulatory approval. In the United States, color additives in cosmetics are regulated by the FDA, and in the European Union, they are listed in Annex IV of the Cosmetics Regulation. Researchers should consult the current regulatory status of **Acid Red 315** before considering its use in any formulation intended for human application.



## Signaling Pathways

Currently, there is no available research to suggest a direct involvement of **Acid Red 315** in specific cellular signaling pathways. Its primary mechanism of action in a biological context is through non-covalent binding to macromolecules.



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### Known Interactions of **Acid Red 315**

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Address: 3281 E Guasti Rd

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